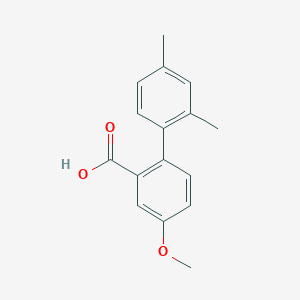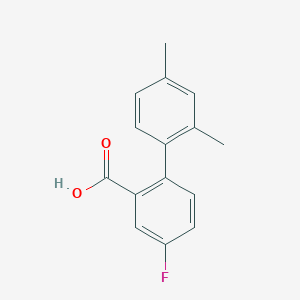
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% (2,4-DMPMB) is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 2,4-DMPMB is a widely used compound in the synthesis of other organic compounds and is used in a variety of scientific applications.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a chromatographic stationary phase. It is also used as a fluorescent probe in fluorescence microscopy and as a solubilizing agent in drug delivery systems. Additionally, 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% is used as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of bioactive compounds.
Mécanisme D'action
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% acts as an acid-base catalyst in chemical reactions. It is able to protonate and deprotonate molecules, which can lead to the formation of new products. Additionally, 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% acts as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to inhibit the activity of enzymes. Additionally, 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, antiviral, and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily soluble in organic solvents. Additionally, it is non-toxic and has a low vapor pressure. The main limitation of 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% is that it is not very stable and can decompose if exposed to light or heat.
Orientations Futures
The future directions for the use of 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% include the development of new catalysts, the development of new drug delivery systems, and the development of new fluorescent probes. Additionally, there is potential for the use of 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% in the synthesis of new bioactive compounds, as well as in the development of new materials for use in chemical and biological research.
Méthodes De Synthèse
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 2,4-dimethylphenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This reaction produces 2,4-dimethylphenylsulfonyl chloride (TsCl), which is then reacted with 5-methoxybenzene in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to produce 2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid, 95%.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-13(11(2)8-10)14-7-5-12(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCGLVRTOFXAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681236 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1179593-04-4 |
Source


|
| Record name | 4-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














